9-Hydroxy Prednisolone
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Overview
Description
9-Hydroxy Prednisolone is a derivative of prednisolone, a synthetic adrenal corticosteroid drug widely used in the treatment of inflammatory and autoimmune conditions . Prednisolone itself is known for its anti-inflammatory and immunosuppressive properties, making it a valuable compound in medical treatments
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy Prednisolone typically involves the microbial transformation of prednisolone. One such method utilizes the microorganism Streptomyces roseochromogenes TS79, which converts prednisolone to 20β-hydroxy prednisolone under optimized conditions . The reaction parameters include dissolving prednisolone in dimethyl sulfoxide (DMSO) and incubating with the microorganism in a pre-culture fermentation medium containing magnesium sulfate (MgSO₄) for 24 hours .
Industrial Production Methods: Industrial production of corticosteroids, including prednisolone derivatives, often starts with diosgenin, a steroid sapogenin extracted from plants . The process involves a combination of chemical and biotechnological steps, including hydroxylation and dehydrogenation reactions, to produce the desired corticosteroid .
Chemical Reactions Analysis
Types of Reactions: 9-Hydroxy Prednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Conversion of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC) in anhydrous conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products Formed: The major products formed from these reactions include various hydroxylated and ketone derivatives of prednisolone, each with distinct biological activities .
Scientific Research Applications
9-Hydroxy Prednisolone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other corticosteroids and steroid derivatives.
Biology: Studied for its effects on cellular processes and gene expression.
Mechanism of Action
The mechanism of action of 9-Hydroxy Prednisolone involves binding to the glucocorticoid receptor, which mediates changes in gene expression . This leads to decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation . The compound exerts its effects through multiple downstream pathways, ultimately resulting in anti-inflammatory and immunosuppressive outcomes .
Comparison with Similar Compounds
Prednisolone: The parent compound, widely used for its anti-inflammatory properties.
Methylprednisolone: A methylated derivative with enhanced anti-inflammatory potency.
Dexamethasone: A fluorinated derivative with a longer duration of action and higher potency.
Uniqueness of 9-Hydroxy Prednisolone: The addition of a hydroxyl group at the 9th position distinguishes this compound from its counterparts, potentially enhancing its biological activity and therapeutic applications . This unique modification may offer advantages in specific medical conditions and research applications.
Properties
Molecular Formula |
C21H28O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(8S,9R,10S,13S,14S,17R)-9,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5/c1-18-7-5-14(23)11-13(18)3-4-16-15-6-8-21(26,17(24)12-22)19(15,2)9-10-20(16,18)25/h5,7,11,15-16,22,25-26H,3-4,6,8-10,12H2,1-2H3/t15-,16-,18-,19-,20+,21-/m0/s1 |
InChI Key |
JMZWEDDWFWVQMK-NTLOSGPDSA-N |
Isomeric SMILES |
C[C@]12CC[C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)O |
Canonical SMILES |
CC12CCC3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)O |
Origin of Product |
United States |
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